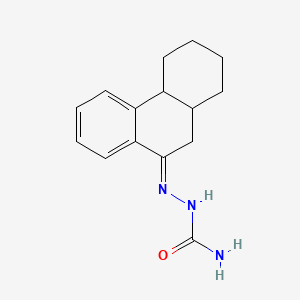
4-(2-Methylcyclohexyl)-2-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Metilciclohexil)-2-fenilquinazolina es un compuesto orgánico que pertenece a la familia de las quinazolinas. Las quinazolinas son compuestos orgánicos aromáticos heterocíclicos que tienen una amplia gama de aplicaciones en química medicinal debido a sus actividades biológicas. El compuesto presenta un núcleo de quinazolina sustituido con un grupo 2-fenilo y un grupo 2-metilciclohexilo, lo que le confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(2-Metilciclohexil)-2-fenilquinazolina se puede lograr a través de un proceso de varios pasos que implica la formación del núcleo de quinazolina seguido de la introducción de los sustituyentes. Un método común implica la ciclización de derivados del ácido antranílico con aldehídos o cetonas apropiados para formar el anillo de quinazolina. El grupo 2-fenilo se puede introducir mediante una reacción de acilación de Friedel-Crafts, mientras que el grupo 2-metilciclohexilo se puede agregar a través de una reacción de Grignard u otras reacciones de acoplamiento organometálicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Los catalizadores y los solventes se seleccionan para maximizar el rendimiento y minimizar los residuos. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Metilciclohexil)-2-fenilquinazolina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden usar para modificar el núcleo de quinazolina o los sustituyentes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos o en los átomos de nitrógeno de quinazolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones (ácidas, básicas o neutras).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinazolina, mientras que la reducción puede producir dihidroquinazolinas. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
4-(2-Metilciclohexil)-2-fenilquinazolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora por sus propiedades farmacológicas, incluidas las actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Metilciclohexil)-2-fenilquinazolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación de la enzima. En las vías mediadas por receptores, puede actuar como agonista o antagonista, modulando la transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-Metilciclohexil)-2-fenilquinolina
- 4-(2-Metilciclohexil)-2-fenilpirimidina
- 4-(2-Metilciclohexil)-2-fenilbencimidazol
Unicidad
4-(2-Metilciclohexil)-2-fenilquinazolina es única debido a su patrón de sustitución específico en el núcleo de quinazolina, lo que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y perfiles farmacológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
853310-67-5 |
|---|---|
Fórmula molecular |
C21H22N2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-(2-methylcyclohexyl)-2-phenylquinazoline |
InChI |
InChI=1S/C21H22N2/c1-15-9-5-6-12-17(15)20-18-13-7-8-14-19(18)22-21(23-20)16-10-3-2-4-11-16/h2-4,7-8,10-11,13-15,17H,5-6,9,12H2,1H3 |
Clave InChI |
DFKCZTOBOYQYCU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
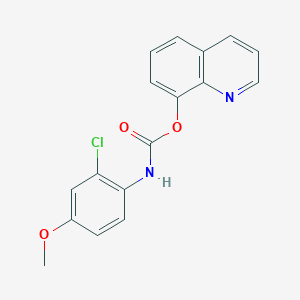
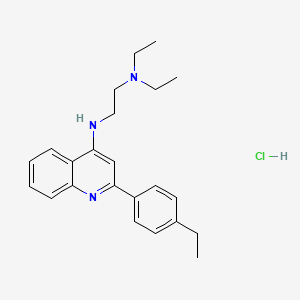

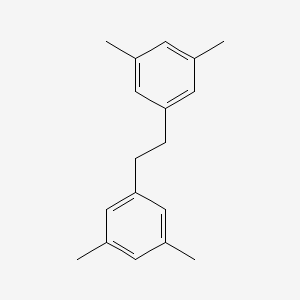


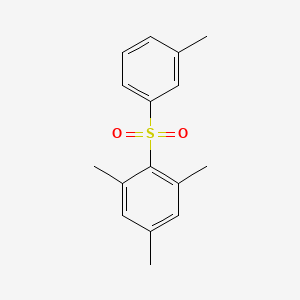

![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
